molecular formula C12H14S2 B428802 4,4'-bis[2,3-dimethylthiophene] CAS No. 30153-45-8

4,4'-bis[2,3-dimethylthiophene]

Cat. No.: B428802
CAS No.: 30153-45-8
M. Wt: 222.4g/mol
InChI Key: MBSOGQPCBUKDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-bis[2,3-dimethylthiophene] is a heterocyclic compound featuring two thiophene rings, each substituted with methyl groups. Thiophenes are known for their aromatic properties and are widely used in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-bis[2,3-dimethylthiophene] can be achieved through various methods. One common approach involves the condensation of 4,5-dimethylthiophene-3-carboxaldehyde with 2,3-dimethylthiophene under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain high-purity 4,4'-bis[2,3-dimethylthiophene] .

Chemical Reactions Analysis

Types of Reactions

4,4'-bis[2,3-dimethylthiophene] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Bromine, chlorine

Major Products Formed

Scientific Research Applications

4,4'-bis[2,3-dimethylthiophene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4'-bis[2,3-dimethylthiophene] involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethylthiophene-3-carboxaldehyde
  • 2,3-Dimethylthiophene
  • Thiophene-2-carboxylic acid

Uniqueness

4,4'-bis[2,3-dimethylthiophene] is unique due to its dual thiophene ring structure with multiple methyl substitutions. This configuration imparts distinct electronic and steric properties, making it valuable for specific applications in material science and medicinal chemistry .

Properties

CAS No.

30153-45-8

Molecular Formula

C12H14S2

Molecular Weight

222.4g/mol

IUPAC Name

4-(4,5-dimethylthiophen-3-yl)-2,3-dimethylthiophene

InChI

InChI=1S/C12H14S2/c1-7-9(3)13-5-11(7)12-6-14-10(4)8(12)2/h5-6H,1-4H3

InChI Key

MBSOGQPCBUKDPG-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1C2=CSC(=C2C)C)C

Canonical SMILES

CC1=C(SC=C1C2=CSC(=C2C)C)C

Origin of Product

United States

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